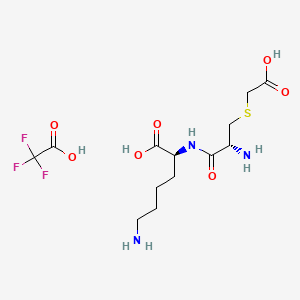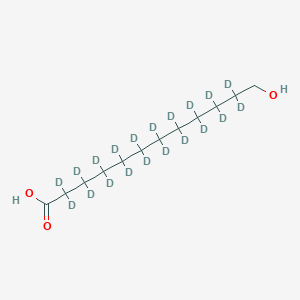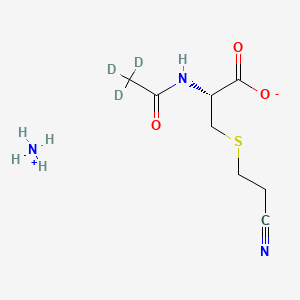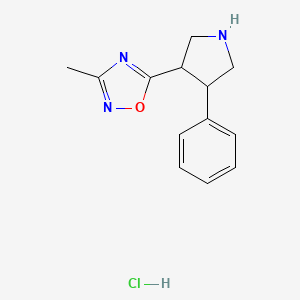![molecular formula C13H6N2O2 B13858662 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)
2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is a heterocyclic compound that features a fused indene and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
科学研究应用
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials and as a building block for complex molecular architectures.
Biochemistry: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
作用机制
The mechanism of action of 2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired biological outcomes.
相似化合物的比较
Similar Compounds
- 2-Amino-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile
- 2-Amino-1-benzyl-2,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]
Uniqueness
2,5-Dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and material properties.
属性
分子式 |
C13H6N2O2 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC 名称 |
2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6N2O2/c14-6-7-5-10-11(15-13(7)17)8-3-1-2-4-9(8)12(10)16/h1-5H,(H,15,17) |
InChI 键 |
SCIDDIMBRRUOGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=O)N3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


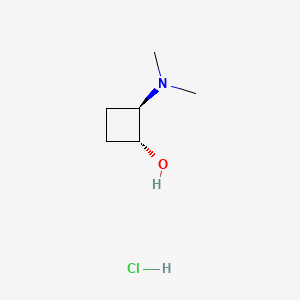
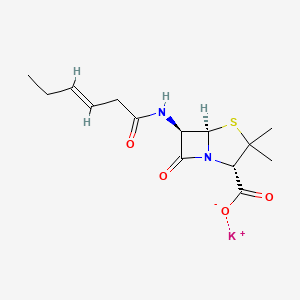
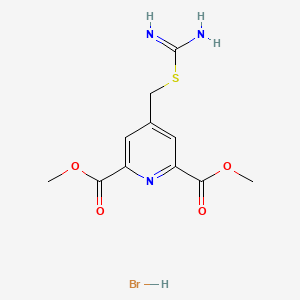

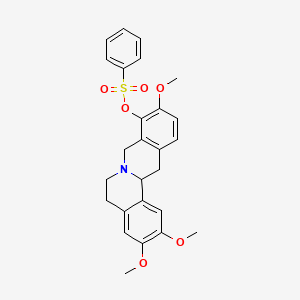
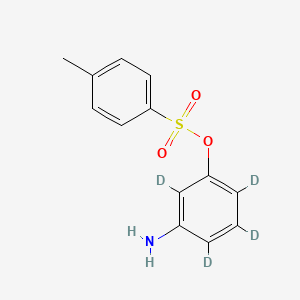
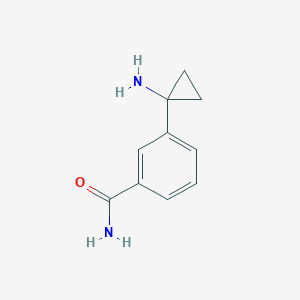
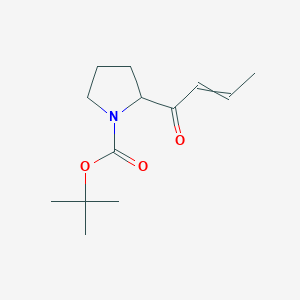
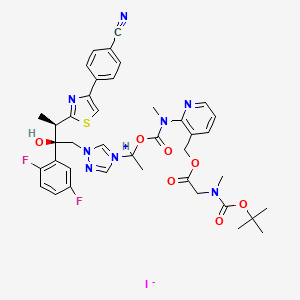
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
